N-heptyl-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-heptyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C16H27NO2S It is a sulfonamide derivative characterized by the presence of a heptyl group attached to the nitrogen atom and three methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with heptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-heptyl-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-heptyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The heptyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
N-octyl-2,4,6-trimethylbenzenesulfonamide: Similar structure with an octyl group instead of a heptyl group.
N-hexyl-2,4,6-trimethylbenzenesulfonamide: Similar structure with a hexyl group instead of a heptyl group.
N-heptyl-2,4,6-dimethylbenzenesulfonamide: Similar structure with two methyl groups on the benzene ring instead of three.
Uniqueness
N-heptyl-2,4,6-trimethylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of three methyl groups on the benzene ring and a heptyl group on the sulfonamide nitrogen atom differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-heptyl-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-5-6-7-8-9-10-17-20(18,19)16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFCUMICYQDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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